Product packaging for ciguatoxin 4C(Cat. No.:CAS No. 136252-00-1)

ciguatoxin 4C

Cat. No.: B591193
CAS No.: 136252-00-1
M. Wt: 1037.366
InChI Key: UEKZQAJGEFOTKO-ZZZJANDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ciguatoxin 4C is a lipophilic, cyclic polyether neurotoxin originating from marine dinoflagellates of the genus Gambierdiscus and Fukuyoa . It serves as a precursor toxin that is biotransformed into more potent analogues as it moves up the marine food chain, contributing to Ciguatera Fish Poisoning (CFP) . This compound is an invaluable research tool for neuroscientists and toxicologists studying the mechanisms of voltage-gated ion channels. Its primary mechanism of action involves binding to site-5 of voltage-gated sodium channels (Nav) on neuronal membranes, inhibiting fast inactivation and causing persistent channel opening . This leads to membrane depolarization, increased neuronal excitability, and enhanced neurotransmitter release, which underlies the neurological symptoms of ciguatera . Researchers utilize this compound to investigate abnormal cold sensation (cold allodynia), as its action on specific sodium channel subtypes, particularly Nav1.6, can drive TRPA1-dependent calcium influx and neuronal firing . The study of this toxin and its metabolites is critical for developing detection methods and understanding the trophic transfer of toxins in marine ecosystems . This product is strictly for research use in a laboratory setting and is not for diagnostic or therapeutic applications or human consumption.

Properties

CAS No.

136252-00-1

Molecular Formula

C43H80N12O11S3

Molecular Weight

1037.366

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C43H80N12O11S3/c1-10-11-13-27(37(60)55-33(25(7)56)41(64)48-24(6)34(57)54-32(23(4)5)40(63)51-29(42(65)66)16-19-69-9)49-36(59)28(14-12-17-47-43(45)46)50-38(61)30(20-22(2)3)52-39(62)31(21-67)53-35(58)26(44)15-18-68-8/h22-33,56,67H,10-21,44H2,1-9H3,(H,48,64)(H,49,59)(H,50,61)(H,51,63)(H,52,62)(H,53,58)(H,54,57)(H,55,60)(H,65,66)(H4,45,46,47)/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

UEKZQAJGEFOTKO-ZZZJANDJSA-N

SMILES

CCCCC(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCSC)N

Synonyms

ciguatoxin 4C

Origin of Product

United States

Biogenesis and Biotransformation of Ciguatoxin 4c

Dinoflagellate Origin and Precursor Production

The journey of Ciguatoxin 4C begins with the production of its precursors by specific marine dinoflagellates. These microscopic algae are the primary source of the toxins that eventually lead to the formation of CTX4C.

Gambierdiscus and Fukuyoa Species as Primary Producers

The primary producers of the precursors to ciguatoxins are benthic dinoflagellates belonging to the genera Gambierdiscus and Fukuyoa. plos.orgnoaa.govsouthalabama.edumdpi.comnih.govnih.gov These single-celled algae are commonly found in tropical and subtropical regions, living on the surface of macroalgae, dead coral, and other substrates in coral reef ecosystems. researchgate.netnih.govresearchgate.net While numerous species exist within these genera, not all are equally toxic. plos.orgnoaa.gov Research has shown that species like Gambierdiscus polynesiensis are known producers of ciguatoxin precursors. nih.govnih.gov These dinoflagellates synthesize less oxidized precursor compounds, often referred to as gambiertoxins. researchgate.netresearchgate.netfao.orgrivm.nlnih.gov For instance, gambiertoxin-4B (GTX-4B) is a known precursor to Pacific ciguatoxins. fao.orgrivm.nl It is these precursor molecules that undergo transformation as they move up the food chain. researchgate.netresearchgate.netfao.org

Environmental Modulators of Ciguatoxin Production in Microalgae

The production of ciguatoxin precursors by Gambierdiscus and Fukuyoa is not constant and can be influenced by a variety of environmental factors. plos.orgnoaa.gov These modulators can affect the growth, abundance, and toxicity of the dinoflagellate populations. Key environmental variables include:

Temperature: Sea surface temperature plays a crucial role, with warmer waters generally favoring the growth of these dinoflagellates. plos.orgnoaa.govclevelandclinic.orgmedscape.com Optimal temperature ranges for the growth of many Gambierdiscus species have been identified, typically between 21 and 32.5 degrees Celsius. noaa.gov

Salinity: Salinity levels also impact dinoflagellate proliferation. plos.orgnoaa.govclevelandclinic.org Studies have shown that different species have varying tolerances, but optimal growth for many occurs at salinities between 25 and 45 parts per thousand. noaa.gov

Light: As photosynthetic organisms, light availability is a critical factor for the growth of Gambierdiscus and Fukuyoa. plos.orgnoaa.govclevelandclinic.org

Nutrient Availability: Nutrient runoff from land-based sources can influence the growth of these microalgae. nih.gov

Coral Reef Health: Disturbances to coral reefs, such as bleaching events, physical destruction from storms or human activities, can create favorable conditions for the colonization and growth of these toxic dinoflagellates. nih.govclevelandclinic.orgmedscape.com

The interplay of these factors can lead to an increase in the population and toxicity of Gambierdiscus and Fukuyoa, thereby increasing the amount of ciguatoxin precursors entering the marine food web. nih.gov

Trophic Transfer and Oxidative Biotransformation Pathways

Once the precursor toxins are produced by dinoflagellates, they enter the marine food web and undergo a series of transformations as they are passed from one trophic level to the next.

Dynamics of Toxin Accumulation in Marine Food Webs

Ciguatoxin precursors enter the food web when herbivorous fish and invertebrates graze on the macroalgae and detritus where Gambierdiscus and Fukuyoa reside. southalabama.edumdpi.comresearchgate.netnih.gov These primary consumers accumulate the toxins in their tissues. The toxins are then transferred to carnivorous fish that prey on the herbivores. researchgate.netfao.org This process of trophic transfer leads to the biomagnification of ciguatoxins, with concentrations increasing at higher levels of the food chain. cdnsciencepub.com As a result, larger, predatory reef fish often contain the highest levels of these toxins. researchgate.netmedscape.com The toxins are lipid-soluble, which facilitates their accumulation in the fatty tissues of marine organisms. researchgate.netrivm.nl

A simplified model of this trophic transfer can be visualized as follows:

Trophic Level 1: Gambierdiscus and Fukuyoa produce gambiertoxins.

Trophic Level 2: Herbivorous fish (e.g., parrotfish, surgeonfish) and invertebrates consume the dinoflagellates and accumulate the toxins. researchgate.netfao.org

Trophic Level 3: Smaller carnivorous fish (e.g., blotched javelin fish) prey on herbivores, further concentrating the toxins. mdpi.comnih.gov

Trophic Level 4: Larger predatory fish (e.g., Spanish mackerel, grouper, snapper) consume smaller carnivores, leading to the highest toxin concentrations. medscape.commdpi.comnih.gov

Metabolic Conversion of Gambiertoxin Precursors to this compound and Related Congeners

As gambiertoxins move up the food web, they are metabolically altered, primarily through oxidation. researchgate.netresearchgate.netfao.org This biotransformation process converts the less polar gambiertoxins into more polar and often more toxic ciguatoxins. researchgate.netfao.org For example, the precursor gambiertoxin-4B (GTX-4B) can be oxidized to form various Pacific ciguatoxins (P-CTXs). fao.orgrivm.nl One of the key metabolic changes is the oxidation at the terminal ends of the polyether ladder structure of the molecule. mpi.govt.nz The conversion of gambiertoxins to ciguatoxins has been shown to significantly increase their toxicity. rivm.nl

The specific biotransformation that leads to this compound involves enzymatic processes within the fish. While the exact pathways are still under investigation, it is understood that these metabolic conversions result in the diverse range of ciguatoxin congeners found in fish, including CTX4C. researchgate.net

Species-Specific Biotransformation Processes in Marine Organisms

The biotransformation of ciguatoxin precursors is not uniform across all marine species. mdpi.comnih.govresearchgate.net Different fish species possess varying metabolic capabilities, leading to species-specific toxin profiles. nih.govresearchgate.net In vitro studies using liver extracts (S9 fractions) from different fish species have demonstrated that the enzymatic oxidation of ciguatoxins is a key process. researchgate.netnih.govresearchgate.netnih.gov

For instance, studies have shown that the livers of certain ciguateric fish, such as Lutjanus bohar (two-spot red snapper), can effectively metabolize ciguatoxin precursors into more oxidized forms. nih.govresearchgate.net In contrast, some non-ciguateric fish species may have different or less efficient metabolic pathways for these toxins. nih.govresearchgate.net Furthermore, recent research has identified glucuronidation as a potential detoxification pathway in some fish species, a process that had not been previously reported for ciguatoxins. acs.org This highlights the complexity of biotransformation and suggests that different species may employ various mechanisms to process these toxins. The differences in metabolic pathways can explain why certain fish species are more likely to accumulate highly toxic ciguatoxin congeners. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Ciguatoxin 4c Action

Interactions with Voltage-Gated Sodium Channels (NaV)

The pharmacology of ciguatoxins is characterized by their ability to cause persistent activation of voltage-gated sodium channels, leading to increased neuronal excitability. nih.govtmc.edu This interaction is highly specific, targeting a distinct site on the channel protein.

Ciguatoxins, along with brevetoxins, bind to the neurotoxin receptor site 5 on the α-subunit of the NaV channel. univ-rennes1.frnih.gov This site is located in a cleft formed by the transmembrane segments IS6 and IVS5. nih.gov The binding of ciguatoxins to this site is competitive with other site 5 toxins, such as brevetoxins. nih.gov

While specific binding affinity studies for P-CTX-4C are not extensively detailed in the literature, research on related compounds like CTX3C demonstrates a high affinity for NaV channels. acs.org Ciguatoxins generally exhibit higher binding affinity for sodium channels compared to brevetoxins. acs.org The binding to site 5 induces allosteric (indirect) modulation of other neurotoxin binding sites on the NaV channel. For instance, ciguatoxin binding can enhance the binding of toxins to sites 2 and 3, while inhibiting the binding of toxins to site 4 through negative allosteric mechanisms. nih.gov

Table 1: Effects of Ciguatoxin (CTX3C) on Human NaV1.6 Channel Activation This table presents data for the related compound CTX3C as a representative example of ciguatoxin interaction with NaV channels.

CTX3C Concentration Hyperpolarizing Shift in Activation Voltage (mV)
1 nM -15.9 ± 3.8

Data sourced from studies on human NaV1.6 voltage-gated sodium channels. acs.org

The binding of ciguatoxins to receptor site 5 profoundly alters the gating properties of the NaV channel. nih.gov A primary effect is a shift in the voltage-dependence of channel activation toward more negative, or hyperpolarized, membrane potentials. acs.orgnih.gov For example, the related P-CTX-1 causes a significant hyperpolarizing shift in both the activation and steady-state inactivation of tetrodotoxin-sensitive (TTX-S) NaV channels. nih.gov

This shift means that the channels are more likely to open at normal resting membrane potentials, leading to an abnormal and persistent influx of sodium ions (Na+). nih.gov This sustained inward Na+ current disrupts the normal ionic balance across the cell membrane, causing a gradual but persistent membrane depolarization. nih.gov This depolarization moves the membrane potential closer to the threshold required for firing an action potential, thereby increasing the excitability of the cell. nih.gov

Effects on Excitable Cell Electrophysiology

The ciguatoxin-induced changes in NaV channel function and membrane potential have significant consequences for the electrophysiological behavior of excitable cells.

The persistent membrane depolarization caused by ciguatoxins brings neurons and other excitable cells closer to their firing threshold. nih.gov This state of heightened excitability often leads to the spontaneous generation of action potentials without a typical stimulus. nih.govnih.gov Furthermore, the altered NaV channel kinetics can result in repetitive, uncontrolled firing or oscillations in the membrane potential, which can also trigger bursts of action potentials. nih.gov Studies on frog myelinated nerve fibers demonstrated that low nanomolar concentrations of P-CTX-1 induced spontaneous action potentials that were suppressed by tetrodotoxin (B1210768), confirming the central role of NaV channels in this effect. nih.gov

The spontaneous and repetitive action potentials generated in presynaptic nerve terminals trigger a cascade of events that leads to enhanced neurotransmitter release. nih.gov The arrival of an action potential at the nerve terminal normally opens voltage-gated calcium channels (CaV), and the subsequent influx of calcium ions (Ca2+) is the direct trigger for synaptic vesicles to fuse with the presynaptic membrane and release their neurotransmitter content. tmc.edunih.gov

By inducing a state of constant depolarization and repetitive firing, ciguatoxins cause prolonged activation of CaV channels, leading to elevated intracellular Ca2+ levels and, consequently, a massive and uncontrolled release of neurotransmitters. nih.gov Research on rat brain synaptosomes found that ciguatoxin stimulated the release of neurotransmitters such as γ-aminobutyric acid (GABA) and dopamine (B1211576), an effect attributed to NaV channel activation and subsequent membrane depolarization. nih.gov This mechanism is also responsible for the release of acetylcholine (B1216132) (ACh) at the neuromuscular junction. nih.gov

Cellular Responses and Intracellular Signaling Pathways in In Vitro and Animal Models

The sustained ionic dysregulation and excitotoxicity induced by ciguatoxins, including P-CTX-4C, result in observable cellular damage and pathological responses in animal models. Light and electron microscopy studies have specifically documented the in vivo effects following the administration of P-CTX-4C to mice.

These studies revealed that repeated administration of P-CTX-4C causes significant pathological changes in various tissues. nih.gov A key finding is the marked swelling of cells, which is likely a consequence of the persistent Na+ influx through compromised NaV channels, leading to a secondary influx of water due to osmotic pressure. nih.govresearchgate.net In cardiac tissue, this manifests as swelling of cardiac myocytes and the endothelial cells that line blood capillaries. nih.gov This cellular swelling can narrow the capillary lumen, leading to the accumulation of blood platelets and resulting in necrosis (cell death) of individual cardiac muscle cells. nih.gov Similar necrotic effects were observed in the adrenal medulla and autonomic nerves. nih.gov Furthermore, P-CTX-4C administration has been shown to induce severe diarrhea, an effect suppressed by atropine, suggesting it is mediated by the release of acetylcholine in the gastrointestinal tract. nih.gov

Table 2: Pathological Findings in Mice Following Repeated Administration of P-Ciguatoxin 4C

Tissue/Cell Type Observed Effect Reference
Cardiac Myocytes Swelling, Focal Necrosis nih.govnih.gov
Capillary Endothelial Cells (Heart) Marked Swelling, Narrowing of Lumen nih.gov
Adrenal Medulla Swelling, Focal Necrosis nih.gov
Autonomic Nerves Swelling, Focal Necrosis nih.gov

The activation of NaV channels and subsequent membrane depolarization can also indirectly trigger intracellular signaling pathways. The resulting increase in intracellular Ca2+ can activate a host of calcium-dependent enzymes and transcription factors, potentially leading to alterations in gene expression. researchgate.net Additionally, the depolarization can activate other ion channels, such as TRPA1, contributing to complex sensory disturbances like cold allodynia, a phenomenon where innocuous cold temperatures are perceived as painful. nih.gov

Cardiac Cell Electrophysiology and Ultrastructural Changes in Murine Models

Ciguatoxin 4C (CTX4C), a potent marine neurotoxin, exerts significant pathological effects on cardiac tissue, primarily through its interaction with voltage-gated sodium channels. nih.govwikipedia.org The persistent activation of these channels leads to an influx of sodium ions, causing membrane depolarization and subsequent disruption of normal cellular function, which manifests as both electrophysiological alterations and severe ultrastructural damage in murine models. nih.gov

Studies on mice have demonstrated that there are no significant differences between the toxicity of ciguatoxin and ciguatoxin-4c. nih.gov Acute poisoning with CTX4C results in marked swelling and focal necrosis of cardiac muscle cells. nih.gov This is accompanied by effusion into the interstitial space of the heart. nih.gov

Repeated administration of CTX4C to male ICR mice has been shown to induce marked swelling of both cardiac cells and the endothelial cells lining the blood capillaries within the heart. nih.gov This swelling of the endothelial cells can lead to a narrowing of the capillary lumen and an accumulation of blood platelets, culminating in multiple instances of single-cell necrosis of cardiac muscle cells. nih.gov Damage to the capillaries also promotes significant effusion of serum and erythrocytes into the interstitial spaces of the myocardium. nih.gov While myocytes and capillaries can appear normal within a month after cessation of toxin exposure, the effusion in the interstitial spaces can lead to the formation of dense collagen bundles, resulting in diffuse interstitial fibrosis. nih.gov

In-vitro studies on cardiac tissue further illuminate the electrophysiological consequences. Ciguatoxins can produce a rapid negative inotropic effect followed by a dominant positive inotropic effect. nih.gov These effects are attributed to the toxin's ability to stimulate the release of excitatory and inhibitory neurotransmitters from nerves innervating the heart muscle, as well as a direct action on the myocardium itself. nih.gov Critically, these effects are reversible by tetrodotoxin (TTX), a selective blocker of voltage-gated sodium channels, confirming the central role of these channels in the cardiotoxicity of ciguatoxins like CTX4C. nih.gov

Table 1: Ultrastructural Changes in Murine Cardiac Tissue Induced by this compound

Pathological FindingDescriptionStudy Type
Myocyte Swelling Marked swelling of cardiac muscle cells. nih.govnih.govAcute & Repeated Exposure
Focal Necrosis Localized death of cardiac muscle cells. nih.govnih.govAcute & Repeated Exposure
Interstitial Effusion Effusion of serum and erythrocytes into the spaces between cardiac cells. nih.govnih.govAcute & Repeated Exposure
Endothelial Cell Swelling Swelling of the cells lining the blood capillaries in the heart, leading to narrowed lumen. nih.govRepeated Exposure
Interstitial Fibrosis Formation of dense collagen bundles in the interstitial spaces, particularly in the septum and ventricles. nih.govRepeated Exposure
Ventricular Hypertrophy Accompanies diffuse interstitial fibrosis. nih.govRepeated Exposure

Neuronal Excitability Modulation and Synaptosomal Function

The primary mechanism of action for this compound on the nervous system is the persistent activation of voltage-gated sodium channels (Nav), which are fundamental to the generation and propagation of electrical signals in neurons. nih.gov By binding to these channels, the toxin causes an increased influx of sodium ions, leading to membrane depolarization. This action enhances neuronal excitability and can result in spontaneous and repetitive action potential firing, underlying many of the neurological symptoms associated with ciguatera poisoning. nih.govnih.gov

This enhanced excitability directly impacts synaptic function. Research on rat brain synaptosomes—isolated nerve terminals—reveals that ciguatoxin stimulates both the accumulation and release of neurotransmitters. nih.gov Specifically, the release of gamma-aminobutyric acid (GABA) and dopamine has been observed. nih.govnih.gov The mechanism for this release is a direct consequence of Nav channel activation. The resulting depolarization of the synaptosomal membrane triggers the opening of voltage-gated calcium channels (Cav). nih.gov The subsequent influx of calcium ions into the presynaptic terminal is the critical step that provokes neurotransmitter release. nih.gov

Furthermore, studies on cholinergic synaptosomes have shown that ciguatoxins can elicit the release of acetylcholine (ACh). nih.gov This release is dependent on the presence of external sodium and can be prevented by a blockade of Nav channels, reinforcing the sequence of events from sodium channel activation to neurotransmitter exocytosis. nih.gov

Table 2: Effects of Ciguatoxins on Synaptosomal Function and Neurotransmitter Release

NeurotransmitterObserved EffectProposed Mechanism
GABA & Dopamine Stimulated accumulation and release from rat brain synaptosomes. nih.govnih.govActivation of Nav channels leads to membrane depolarization, opening Cav channels and causing Ca²⁺ entry, which triggers release. nih.gov
Acetylcholine (ACh) Elicited release from cholinergic synaptosomes. nih.govCTX-induced Na⁺ entry through Nav channels triggers neurotransmitter release. nih.gov
Catecholamines Nav-dependent release from bovine chromaffin cells. nih.govPersistent activation of Nav channels causes depolarization and subsequent exocytosis.

Advanced Analytical and Detection Methodologies for Ciguatoxin 4c

Extraction and Sample Preparation Techniques from Biological Matrices

The initial and critical step in the analysis of CTX4C is its effective extraction and purification from biological samples, most commonly fish tissue. researchgate.net The lipophilic nature of ciguatoxins necessitates the use of organic solvents for extraction. rivm.nl

Traditional methods for extracting ciguatoxins from fish tissue involve a multi-step process. researchgate.net This typically begins with the homogenization of the tissue and extraction with acetone (B3395972), followed by a series of liquid-liquid partitions and chromatographic steps to remove interfering compounds. researchgate.nettrentu.ca

A common protocol involves initial extraction with acetone, which is effective for lipophilic compounds. researchgate.net To enhance the purity of the extract, a series of solvent partitioning steps are employed. This may include partitioning between different solvent systems like dichloromethane, hexane, or diethyl ether to separate the toxins from other matrix components. nih.gov Further purification is often achieved using solid-phase extraction (SPE) with silica (B1680970) gel cartridges or gel permeation chromatography. researchgate.netnih.gov For instance, a protocol for purifying CTXs from Pacific fish samples for receptor binding assays involves extraction followed by rapid purification steps. nih.govmdpi.com In cases where highly pure toxins are required for producing reference materials, an exhaustive Soxhlet extraction with acetone for 24 hours has been utilized. researchgate.net

Here is a representative multi-step extraction and purification protocol:

StepProcedurePurpose
1. Homogenization & Initial Extraction Fish tissue is homogenized and extracted with acetone. researchgate.netTo break down the tissue matrix and dissolve the lipophilic ciguatoxins.
2. Liquid-Liquid Partitioning The crude extract is subjected to partitioning between different immiscible solvents (e.g., hexane, dichloromethane, aqueous methanol). nih.govTo separate ciguatoxins from highly lipophilic (fats) and hydrophilic compounds.
3. Solid-Phase Extraction (SPE) The partially purified extract is passed through a solid-phase extraction cartridge (e.g., silica gel). researchgate.netnih.govTo further remove interfering compounds based on polarity.
4. Further Chromatographic Purification For very high purity, techniques like gel permeation chromatography (GPC) or high-performance liquid chromatography (HPLC) may be used. researchgate.netnih.govTo isolate specific ciguatoxin congeners.

The time-consuming nature of traditional multi-step protocols has driven the development of more rapid extraction methods. mdpi.com These methods aim to reduce sample preparation time while maintaining acceptable recovery rates for screening purposes. The Ciguatoxin Rapid Extraction Method (CREM) is a notable example, designed to be faster than conventional procedures. nih.govmdpi.comresearchgate.net

Several variations of rapid extraction methods have been developed, often involving mechanical maceration with solvents like acetone or methanol, or enzymatic digestion followed by solvent extraction. nih.gov Enzymatic digestion, using enzymes such as papain, has been explored to break down the protein matrix of the fish tissue, potentially leading to a more complete extraction of protein-associated CTXs. mdpi.com These rapid methods are particularly useful for high-throughput screening of a large number of samples. nih.gov

A comparison of different rapid extraction approaches is summarized below:

MethodKey FeaturesApplicationReference
Ciguatoxin Rapid Extraction Method (CREM) Reduces sample preparation time significantly compared to traditional methods. nih.govmdpi.comSuitable for screening CTX-containing fish for LC-MS/MS analysis. nih.govmdpi.com nih.govmdpi.comresearchgate.net
Methanol-based Maceration A fast extraction method that has shown comparable results to more complex procedures. nih.govHigh-throughput screening of fish samples. nih.gov nih.gov
Enzymatic Digestion Utilizes enzymes like papain to hydrolyze the protein matrix before solvent extraction. mdpi.comAims to improve the extraction efficiency of protein-bound CTXs. mdpi.com mdpi.comnih.gov

Bioanalytical Assay Development and Validation

Due to the challenges in direct chemical detection of CTX4C at very low concentrations, bioanalytical assays play a crucial role in screening and quantifying ciguatoxin activity. These assays are based on the specific biological effects of the toxins.

Cell-based assays (CBAs) are widely used for the detection of ciguatoxins due to their high sensitivity. mdpi.com The mouse neuroblastoma (N2a) cell-based assay is a well-established method for detecting toxins that act on voltage-gated sodium channels, such as ciguatoxins. mdpi.comifremer.fr This assay measures the cytotoxic effects of the toxins on N2a cells, which can be quantified using methods like the MTT assay. researchgate.netifremer.fr The N2a assay is sensitive enough to detect CTX-like toxicity in fish samples at levels relevant to human health. ifremer.fr However, it is a functional assay and does not provide structural information about the specific ciguatoxin congeners present. mdpi.com

Fluorescent Imaging Plate Reader (FLIPR) assays offer a high-throughput alternative for detecting ciguatoxin activity. mdpi.comnih.gov These assays utilize fluorescent dyes that are sensitive to changes in membrane potential or intracellular calcium levels, which are affected by the action of ciguatoxins on sodium channels. mdpi.comnih.govuq.edu.au The FLIPR assay can differentiate between the activity of ciguatoxins and other marine toxins like maitotoxins based on the cellular response profile. uq.edu.au

Key features of these cell-based assays are outlined below:

AssayPrincipleAdvantagesLimitations
Mouse Neuroblastoma (N2a) Cell-Based Assay Measures cytotoxicity in neuroblastoma cells caused by the activation of voltage-gated sodium channels by ciguatoxins. mdpi.comifremer.frHigh sensitivity, well-established, and correlates well with mouse bioassay results. mpi.govt.nzLacks specificity for individual ciguatoxin congeners. mdpi.com
Fluorescent Imaging Plate Reader (FLIPR) Assays Detects changes in cell membrane potential or intracellular calcium levels using fluorescent dyes in response to toxin activity. mdpi.comnih.govHigh-throughput, can differentiate between different types of toxins based on response kinetics. uq.edu.auRequires specialized equipment and may be less cost-effective for routine screening. mdpi.com

Receptor binding assays (RBAs) provide a more specific method for detecting ciguatoxins by measuring their ability to compete with a labeled ligand for binding to the voltage-gated sodium channel receptor site 5. mdpi.commdpi.com The traditional RBA uses a radiolabeled brevetoxin (B15176840), [3H]PbTx-3, as the ligand. fao.orgplos.org The amount of radioactivity displaced by the ciguatoxins in a sample is proportional to their concentration.

To overcome the challenges associated with handling radioactive materials, a fluorescence-based receptor binding assay (RBA(F)) has been developed. plos.org This assay uses a fluorescently labeled brevetoxin, BODIPY®-PbTx-2, instead of a radiolabeled one. plos.org The RBA(F) has shown good correlation with the N2a cell-based assay and offers a safer and more convenient alternative for screening fish samples for ciguatoxins. plos.org

A comparison of the two types of receptor binding assays is presented here:

AssayLigandDetection MethodKey Advantages
Radiolabeled Receptor Binding Assay (RBA(R)) Tritiated brevetoxin ([3H]PbTx-3) fao.orgplos.orgScintillation countingHigh sensitivity and specificity for site 5 sodium channel activators.
Fluorescent Receptor Binding Assay (RBA(F)) Fluorescently labeled brevetoxin (BODIPY®-PbTx-2) plos.orgFluorescence measurementAvoids the use of radioisotopes, long-term stability of the labeled ligand. plos.org

Immunological methods, such as the enzyme-linked immunosorbent assay (ELISA), offer a rapid and potentially high-throughput approach for detecting ciguatoxins. nih.gov The development of these assays has been challenging due to the difficulty in producing specific antibodies against the small and complex ciguatoxin molecules. nih.gov

Early immunoassays utilized polyclonal antibodies, but the development of monoclonal antibodies (mAbs) has significantly improved the specificity and reliability of these tests. nih.govfao.org Sandwich ELISAs using two different monoclonal antibodies that bind to different parts of the ciguatoxin molecule have been developed. nih.gov These assays have demonstrated high sensitivity, with the ability to detect major ciguatoxin congeners at picogram per milliliter levels. researchgate.net A significant advantage of these immunoassays is their high specificity, with no cross-reactivity observed with other marine toxins like brevetoxins and okadaic acid. nih.gov The development of a fluorescent sandwich ELISA has further enhanced the detection limits, making it a promising tool for routine screening of seafood. researchgate.net

The following table summarizes the key aspects of immunological detection methods:

MethodPrincipleKey Features
Radioimmunoassay (RIA) Competitive assay using radiolabeled ciguatoxin and polyclonal antibodies. mpi.govt.nzfao.orgOne of the earliest immunological methods developed for ciguatoxin detection.
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes monoclonal antibodies for specific binding to ciguatoxins, with an enzyme-linked secondary antibody for detection. nih.govresearchgate.netHigh sensitivity and specificity, suitable for high-throughput screening. researchgate.netnih.gov
Monoclonal Antibody-Based Stick Test A rapid, solid-phase immunoassay format for quick screening. fao.orgProvides a simple yes/no or semi-quantitative result.

Instrumental Chemical Analysis and Structural Characterization

The definitive identification and characterization of ciguatoxin congeners, including the lesser-documented ciguatoxin 4C, rely on sophisticated instrumental techniques capable of providing detailed structural and quantitative information at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

Liquid chromatography coupled with mass spectrometry is the cornerstone of modern ciguatoxin analysis, offering the high sensitivity and specificity required for both qualitative and quantitative assessments in complex sample matrices like fish tissue. rivm.nlresearchgate.net This approach is essential for confirmatory analysis, distinguishing between the numerous ciguatoxin analogues. mdpi.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique used for the targeted quantification of known ciguatoxins. researchgate.net The method involves chromatographic separation of toxins followed by detection using a mass spectrometer, typically a triple quadrupole instrument. researchgate.net For ciguatoxins, analysis in positive ion mode is common, where sodium adducts [M+Na]+ are selected as precursor ions. researchgate.net A unique aspect of ciguatoxin analysis by LC-MS/MS is the frequent use of the precursor ion also as the product ion in Multiple Reaction Monitoring (MRM) mode, as fragmentation can be inefficient. researchgate.netmdpi.com This approach provides high specificity and sensitivity, enabling detection at levels relevant to public health guidance, such as the U.S. FDA's action level of 0.01 µg/kg for CTX1B equivalents. researchgate.net

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) offers a significant advantage for identifying ciguatoxin analogues, especially when certified standards are unavailable. mdpi.comresearchgate.net HRMS provides highly accurate mass measurements, which allows for the determination of a compound's elemental composition and the recognition of precise isotopic patterns. mdpi.com This capability is crucial for distinguishing toxins from matrix interferences and for the tentative identification of new or uncharacterized congeners, a common challenge in ciguatera research. mdpi.comresearchgate.net

Table 1: Example LC-MS/MS Parameters for Key Pacific Ciguatoxin Congeners

CompoundPrecursor Ion (m/z)Product Ion (m/z)Typical ApplicationReference
Ciguatoxin-1B (CTX1B)1129.6 [M+Na]+1129.6 [M+Na]+Quantification in carnivorous fish researchgate.netresearchgate.net
Ciguatoxin-3C (CTX3C)1040.5 [M+Na]+1040.5 [M+Na]+Quantification in herbivorous fish and dinoflagellates researchgate.net
Ciguatoxin-4A (CTX4A)1078.6 [M+Na]+1078.6 [M+Na]+Identification of precursor toxins from dinoflagellates researchgate.net
Ciguatoxin-4B (Gambiertoxin-4B)1041.5 [M+Na]+1041.5 [M+Na]+Identification of precursor toxins from dinoflagellates fao.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for the complete structural elucidation of novel chemical entities, including ciguatoxins. rivm.nlfao.orgmdpi.com This technique provides unambiguous confirmation of the complex, ladder-like polyether structure that defines this toxin class. mdpi.com Through various 1D and 2D NMR experiments, it is possible to determine the precise connectivity and stereochemistry of the molecule. noaa.gov

However, the primary and most significant limitation of NMR is its low sensitivity, which necessitates a substantial amount of highly purified material—often in the range of several hundred micrograms to milligrams. fao.orgoup.com Given the extremely low concentrations of ciguatoxins in natural sources (fish and dinoflagellates), obtaining sufficient pure toxin for full NMR characterization is a formidable challenge and has only been accomplished for a handful of the more than 30 known congeners. fao.orgmdpi.com For less abundant or rarely isolated compounds like this compound, this requirement makes definitive structural confirmation via NMR exceptionally difficult. fao.org

Challenges in Quantification and Reference Material Availability for this compound Research

The analysis of ciguatoxins is beset by significant analytical challenges that stem from their physicochemical properties, low concentrations in food, and the complexity of the matrices in which they are found.

Factors Influencing Method Sensitivity, Specificity, and Matrix Effects

A major challenge in ciguatoxin analysis is achieving the required method sensitivity. Regulatory bodies have set very low guidance levels for these toxins due to their high potency. safefish.com.au Developing methods that can reliably quantify toxins at sub-parts-per-billion (ppb or µg/kg) levels is technically demanding. researchgate.net

Specificity is another critical factor. The existence of over 30 different ciguatoxin analogues, many of which are isomers with identical masses, complicates their individual detection. nih.gov While chromatographic separation helps, the lack of standards for each congener makes unambiguous identification difficult. researchgate.net

Furthermore, matrix effects present a substantial obstacle in LC-MS-based analysis. mdpi.com Fish tissue is a complex biological matrix containing high levels of lipids and proteins that are often co-extracted with the lipophilic ciguatoxins. mdpi.commdpi.com These co-extracted components can interfere with the ionization process in the mass spectrometer's source, leading to either suppression or enhancement of the analyte signal. mdpi.com This interference can result in significant inaccuracies in quantification, necessitating laborious and multi-step sample cleanup procedures to purify the extract before analysis. nih.govmdpi.com

Strategies for the Development of Certified Toxin Standards

The most significant impediment to ciguatoxin research and monitoring is the profound lack of commercially available analytical standards, particularly Certified Reference Materials (CRMs). researchgate.netmdpi.commpi.govt.nz CRMs are essential for method validation, calibration, and ensuring the accuracy and comparability of data between different laboratories. The development of these standards is a global priority, and several strategies are being pursued. safefish.com.auup2europe.eu

Isolation from Natural Sources : This traditional approach involves the large-scale collection and extraction of either highly toxic fish or cultured dinoflagellates (Gambierdiscus spp.). mdpi.comeuropa.eu The process is exceptionally laborious, time-consuming, and yields very small quantities of purified toxins. mdpi.com For example, isolating milligram quantities of a toxin can require processing hundreds of kilograms of fish.

Total Chemical Synthesis : The complete chemical synthesis of some ciguatoxin congeners has been successfully achieved. While this approach can yield a pure product, the molecular complexity of ciguatoxins makes their synthesis an extremely challenging, multi-step, and expensive process, rendering it impractical for the routine production of standards. mdpi.com

International Collaborative Projects : Initiatives such as the European CiguaTools project have been established to identify the specific toxin profiles present in different geographical regions and to produce vital reference standards to support monitoring and research efforts. up2europe.eueuropa.eu

The ultimate goal is the production of stable, well-characterized, and certified standards for a wider range of ciguatoxin congeners to support public health and safety programs worldwide. researchgate.net

Table 2: Summary of Strategies for Ciguatoxin Standard Development

StrategyAdvantagesChallengesReference
Isolation from Toxic FishProvides biologically relevant toxin profiles and congeners.Extremely low yield, laborious, expensive, requires large amounts of source material. mdpi.com
Isolation from Dinoflagellate CulturesSource material can be sustainably produced in a lab; less complex matrix than fish.Cultures may not produce all fish metabolites; yields are still very low. mdpi.comeuropa.eu
Total Chemical SynthesisProduces high-purity standards; structure is definitively known.Extraordinarily complex, lengthy, and expensive; not feasible for many congeners. mdpi.com

Ecological Research and Environmental Dynamics of Ciguatoxin 4c

Distribution and Prevalence in Marine Ecosystems and Geographic Expansion

Ciguatoxins are naturally occurring neurotoxins produced by dinoflagellates of the genera Gambierdiscus and Fukuyoa. These microorganisms are typically found in tropical and subtropical marine environments, adhering to macroalgae, dead coral, and sand. pices.intmdpi.com The prevalence of these toxin-producing microalgae is traditionally highest in specific regions of the Pacific Ocean, the Caribbean Sea, and the Indian Ocean, generally between the latitudes of 35°N and 35°S. Current time information in Nyong-et-Kellé, CM.nih.govspc.int

The distribution of ciguatoxins is intrinsically linked to the presence of their source organisms. Environmental factors such as water temperature, salinity, and light intensity play a crucial role in the growth and proliferation of Gambierdiscus species. fao.orgnih.gov Optimal growth conditions for most Gambierdiscus species are found at temperatures between 21°C and 32.5°C and salinities ranging from 25 to 45 parts per thousand. fao.org Higher light intensities also tend to favor increased growth rates. fao.org

In recent decades, a notable geographic expansion of ciguatera, the illness caused by ciguatoxins, has been observed. This expansion is attributed to factors such as global climate change, which leads to rising sea surface temperatures, and anthropogenic activities like tourism and the global trade of reef fish. mdpi.commpi.govt.nz Consequently, Gambierdiscus populations and ciguatera incidents have been increasingly reported in more temperate regions, including the Canary Islands, the Madeira archipelago, and various locations within the Mediterranean Sea such as Crete, Cyprus, and the Balearic Islands. mdpi.comcawthron.org.nz This expansion poses a new challenge for public health and fisheries management in previously unaffected areas.

Table 1: Geographic Distribution and Expansion of Ciguatoxin-Producing Microalgae

RegionTraditional Endemic AreasRecent Expansion AreasKey Gambierdiscus Species
Pacific Ocean French Polynesia, Cook Islands, Fiji, Hawaii, Philippines spc.intNew Zealand, New South Wales (Australia) researchgate.netG. polynesiensis, G. australes, G. carpenteri researchgate.net
Caribbean Sea Cuba, Puerto Rico, Leeward Islands, Florida, Bahamas spc.intNorthern Gulf of Mexico pices.intG. silvae, G. caribaeus, G. belizeanus nih.govifremer.fr
Indian Ocean Madagascar, Mauritius, Seychelles, Réunion spc.intArabian Sea, Bay of Bengal nih.govG. belizeanus nih.gov
Atlantic (Europe) Not traditionally endemicCanary Islands (Spain), Madeira (Portugal) mpi.govt.nzifremer.frG. excentricus ifremer.fr
Mediterranean Sea Not traditionally endemicCrete (Greece), Cyprus, Balearic Islands (Spain) cawthron.org.nznih.govNot specified in detail in the provided results

Quantitative Modeling of Toxin Transfer and Bioaccumulation within Food Chains

Ciguatoxins enter the marine food web when herbivorous fish graze on macroalgae laden with Gambierdiscus or Fukuyoa cells. pices.int These toxins are then transferred to carnivorous fish that prey on the herbivores, leading to bioaccumulation and biomagnification at higher trophic levels. nih.gov Quantitative modeling is a critical tool for understanding the dynamics of this toxin transfer and for predicting the risk of ciguatera.

Recent modeling studies have aimed to quantify the flow of ciguatoxins through specific food chains. For instance, a model for the food chain in Platypus Bay, Australia, traced the path of Pacific ciguatoxins (P-CTXs) from Gambierdiscus to Spanish mackerel (Scomberomorus commerson) through intermediate trophic levels involving alpheid shrimps and blotched javelin fish. mdpi.com This model estimated that to produce a minimally toxic 10 kg Spanish mackerel, a significant amount of toxin (19.5–78.1 µg of P-CTX-1 equivalents) must enter the food chain at the base. nih.govmdpi.com

The efficiency of toxin transfer between trophic levels is a key parameter in these models. Studies have reported varying assimilation efficiencies for ciguatoxins. For example, an assimilation efficiency of 43% for Caribbean ciguatoxin (C-CTX) was estimated for pinfish. nih.gov In another study, the accumulation efficiencies of P-CTX-1, P-CTX-2, and P-CTX-3 in orange-spotted groupers were found to be 6.13%, 2.61%, and 1.15%, respectively. acs.org These models highlight that even transient blooms of highly toxic Gambierdiscus can lead to the contamination of fish at the top of the food chain. researchgate.net However, the capacity of these models to provide precise risk assessments is currently limited by the lack of comprehensive quantitative data on toxin production, biotransformation, and depuration across different species and ecosystems. escholarship.org

Table 2: Parameters Used in Quantitative Modeling of Ciguatoxin Trophic Transfer

ParameterValue/RangeOrganism/System StudiedReference
Assimilation Efficiency 43%Pinfish (Lagodon rhomboides) for C-CTX nih.gov
6.13%Orange-spotted grouper (Epinephelus coioides) for P-CTX-1 acs.org
2.61%Orange-spotted grouper (Epinephelus coioides) for P-CTX-2 acs.org
1.15%Orange-spotted grouper (Epinephelus coioides) for P-CTX-3 acs.org
Initial Toxin Production 1.6 x 10⁻¹² g/cell (P-CTX-4B)Gambierdiscus sp. in Platypus Bay model mdpi.com
Toxin Burden for a Minimally Toxic Fish 0.2 - 0.8 µg P-CTX-1 eq.1.6 kg Coral Trout (Plectropomus leopardus) researchgate.net
Toxin Transfer Assumption Reduction in CTX concentration between some trophic levelsPlatypus Bay and French Polynesia food chains nih.govmdpi.com

Long-Term Exposure Dynamics and Depuration Rates in Marine Organisms

Once accumulated in marine organisms, ciguatoxins are not readily eliminated. The dynamics of long-term exposure and the rates of depuration (the process of eliminating toxins) are crucial for understanding why fish can remain toxic long after a Gambierdiscus bloom has subsided. nih.gov

Depuration rates of ciguatoxins vary significantly among different species and even among different tissues within the same organism. mdpi.commdpi.com For example, in a study on orange-spotted groupers, the depuration rate constants for P-CTX-1, -2, and -3 in various tissues ranged from approximately 0.01 to 0.16 per day. acs.org Another study on the omnivorous pinfish exposed to C-CTX-1 estimated a half-life of approximately 97 days for the total toxin concentration in combined tissues. noaa.gov When accounting for growth dilution, the estimated half-life increased to 143–148 days, indicating that growth is a major factor in reducing the toxin concentration, while the actual toxin burden in the fish changes more slowly. noaa.gov

Some studies have indicated very slow elimination rates. For instance, a population of moray eels was estimated to have a ciguatoxin half-life of 264 days. spc.int In giant clams experimentally exposed to toxic Gambierdiscus polynesiensis, no significant toxin elimination was observed over a six-day depuration period. nih.gov This retention of toxins explains why large, older fish are often considered to pose a higher risk of ciguatera, as they have had more time to accumulate toxins from their diet. spc.int The slow depuration also means that fish can remain toxic for extended periods, posing a persistent risk to consumers. nih.gov

Table 3: Ciguatoxin Depuration Rates and Half-Lives in Marine Organisms

OrganismToxin TypeTissueHalf-LifeDepuration Rate Constant (d⁻¹)Reference
Pinfish (Lagodon rhomboides) C-CTX-1Combined Tissues~97 daysNot specified noaa.gov
Pinfish (Lagodon rhomboides) C-CTX-1Combined Tissues (growth-corrected)143-148 daysNot specified noaa.gov
Moray Eel (Gymnothorax javanicus) P-CTXViscera264 daysNot specified spc.int
Orange-spotted Grouper (E. coioides) P-CTX-1VariousNot specified0.00996 - 0.165 acs.org
Orange-spotted Grouper (E. coioides) P-CTX-2VariousNot specified0.0151 - 0.161 acs.org
Orange-spotted Grouper (E.ioides) P-CTX-3VariousNot specified0.00557 - 0.106 acs.org
Giant Clam (Tridacna maxima) P-CTX (from G. polynesiensis)All tissuesNo significant elimination over 6 daysNot applicable nih.gov

Bio-monitoring Strategies for Toxin-Producing Microalgae Populations

Effective monitoring of Gambierdiscus and Fukuyoa populations is essential for predicting and mitigating the risk of ciguatera. A variety of biomonitoring strategies have been developed, ranging from traditional microscopic methods to advanced molecular and remote sensing techniques.

Traditional monitoring involves collecting samples of macroalgae or other substrates and manually identifying and counting the dinoflagellate cells using light microscopy. researchgate.net While fundamental, this method is labor-intensive and requires specialized taxonomic expertise.

To overcome these limitations, molecular methods have been developed for more rapid and specific detection. Quantitative PCR (qPCR) assays, for example, can detect and quantify the DNA of specific Gambierdiscus species in environmental samples. biorxiv.org This allows for the screening of large numbers of samples to determine the presence and abundance of potentially toxic species. biorxiv.org

Functional and chemical assays are also employed to assess the toxicity of algal populations and to detect toxins in fish. These include the neuroblastoma cell-based assay (CBA-N2a), which measures the composite toxic effect of all ciguatoxin analogs present, and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can identify and quantify specific toxin congeners. mdpi.comnih.gov

More recently, innovative approaches such as remote sensing and citizen science are being explored. Satellite remote sensing can monitor environmental parameters like sea surface temperature and chlorophyll (B73375) concentrations, which can indicate conditions favorable for harmful algal blooms. frontiersin.orgepa.govyoutube.com Citizen science programs engage local communities, including fishers, in collecting data and monitoring for the presence of toxic algae, which can be particularly valuable for early warning systems in remote or widespread endemic areas. pices.intcawthron.org.nz These multi-faceted monitoring strategies are crucial for improving our understanding of ciguatera dynamics and for developing effective management plans to protect public health.

Future Directions and Research Imperatives for Ciguatoxin 4c Studies

Elucidation of Novel Biotransformation Pathways and Metabolites

A critical area of future research for ciguatoxin 4C (CTX4C) and its congeners lies in the comprehensive elucidation of their biotransformation pathways and the identification of novel metabolites. While it is understood that ciguatoxins undergo oxidative biotransformation as they move up the food chain, the precise enzymatic processes and resulting range of metabolites are not fully known. nih.gov

Recent studies have identified glucuronidation as a novel biotransformation pathway for Caribbean ciguatoxins (C-CTXs) in fish, a process not previously reported for polyether phycotoxins. mdpi.comresearchgate.netacs.org This discovery underscores the potential for other, as yet unknown, metabolic routes for Pacific ciguatoxins (P-CTXs) like CTX4C. Future research should focus on investigating whether similar or different conjugation pathways exist for P-CTXs and what role they play in the detoxification and bioaccumulation of these toxins in marine organisms. mdpi.comresearchgate.net

Understanding the full spectrum of biotransformation is crucial, as metabolites can exhibit different toxicities compared to the parent compound. For instance, the oxidation of precursor toxins in fish can lead to more potent congeners. nih.gov Therefore, identifying all metabolites of CTX4C is essential for a complete assessment of the risk posed by ciguatoxic fish.

Key research questions to address include:

What are the specific enzymes (e.g., cytochrome P-450s) involved in the biotransformation of CTX4C in different fish species? mdpi.com

Does glucuronidation or other conjugation pathways play a significant role in the metabolism of CTX4C?

What is the full range of metabolites produced from CTX4C, and what are their relative toxicities?

How do biotransformation rates and pathways differ among various fish species and trophic levels? nih.gov

Answering these questions will require sophisticated analytical techniques, such as high-resolution mass spectrometry, to detect and characterize novel metabolites in fish tissues. mdpi.comresearchgate.net Furthermore, in vitro studies using fish liver microsomes can provide valuable insights into the specific enzymatic reactions involved. mdpi.com

Development of Advanced Convergent Synthetic Strategies for Rare Ciguatoxin Congeners

The scarcity of pure ciguatoxin standards, including for rare congeners like CTX4C, remains a significant obstacle to research and the development of reliable detection methods. safefish.com.au Total synthesis of these complex molecules is a formidable challenge but offers a viable solution to this problem. nih.gov

Convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then joined together, have proven effective for complex natural products like ciguatoxins. nih.govnih.govacs.org The successful total synthesis of CTX3C by Hirama and colleagues in 2001 was a landmark achievement that demonstrated the feasibility of this approach. nih.govnih.gov

Future research in this area should focus on developing more efficient and higher-yielding convergent synthetic routes for a wider range of ciguatoxin congeners, including the less abundant ones. This will not only provide the necessary standards for analytical chemistry but also enable the production of material for toxicological studies and the development of antibodies for immunoassays. nih.govnih.gov

Key objectives for synthetic chemistry research include:

Developing novel and efficient methods for the construction of the polyether ring systems characteristic of ciguatoxins. acs.orgresearchgate.net

Synthesizing isotopically labeled ciguatoxins to serve as internal standards for quantitative mass spectrometry.

Preparing key fragments of ciguatoxin molecules to be used as haptens for antibody production.

Innovative High-Throughput Detection Platforms and In Situ Sensors

The development of rapid, sensitive, and reliable methods for the detection of ciguatoxins is a major priority for public health protection. uq.edu.au Current methods often involve a combination of screening assays and confirmatory analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comencyclopedia.pub While LC-MS/MS is highly specific and sensitive, it is also expensive and requires specialized expertise, making it less suitable for routine, high-throughput screening. encyclopedia.pubmdpi.com

Future research should focus on the development of innovative high-throughput detection platforms and in situ sensors that can provide rapid and cost-effective screening of seafood samples. mdpi.com These technologies could be deployed at various points in the seafood supply chain, from fishing vessels to processing plants and retail outlets. repec.org

Several promising technologies are under investigation:

Biosensors: These devices combine a biological recognition element (e.g., an antibody, receptor, or aptamer) with a transducer to generate a measurable signal. researchgate.netmdpi.com Immunosensors, which use antibodies to detect ciguatoxins, have shown potential for high sensitivity and specificity. mdpi.com

Ratiometric fluorescence sensors: These sensors utilize changes in the fluorescence of multiple reporters to detect the target analyte, offering high sensitivity and selectivity. nih.gov A recently developed sensor using molecularly imprinted polymers and carbon dots has shown promise for the detection of P-CTX-3C. nih.gov

The ultimate goal is to develop portable, user-friendly devices that can be used for in situ detection of ciguatoxins, providing real-time information to fishermen, resource managers, and consumers. mdpi.com This will require further research to improve the robustness, reliability, and cost-effectiveness of these emerging technologies. researchgate.net

Interdisciplinary Approaches in Ciguatoxin Research for Ecosystem Health Assessment

Addressing the complex and multifaceted problem of ciguatera requires a truly interdisciplinary approach that integrates knowledge from various fields, including marine ecology, toxicology, epidemiology, and social sciences. mdpi.comnih.govbac-lac.gc.ca Ciguatera is not just a human health issue but also an indicator of the health of coral reef ecosystems. nih.gov

Future research should aim to strengthen collaborations between scientists from different disciplines to gain a more holistic understanding of the factors that drive ciguatera outbreaks and to develop more effective management strategies. nih.govbac-lac.gc.ca This includes integrating traditional ecological knowledge with scientific research to enhance local monitoring and response capabilities. d-nb.info

Key areas for interdisciplinary research include:

Ecosystem-based monitoring: Combining monitoring of Gambierdiscus populations, the causative organisms of ciguatera, with data on environmental parameters (e.g., sea surface temperature, nutrient levels) can help to identify areas at high risk for ciguatera outbreaks. safefish.com.aunih.gov

Food web dynamics: Studying the transfer and biotransformation of ciguatoxins through the marine food web is essential for understanding which fish species are most likely to be toxic and for predicting the risk to human consumers. nih.govresearchgate.net

Climate change impacts: Investigating how climate change and other anthropogenic stressors are affecting the distribution and toxicity of Gambierdiscus species is crucial for forecasting future ciguatera trends. mdpi.com

Socio-economic impacts: Assessing the economic and social consequences of ciguatera on coastal communities can help to inform policy decisions and to develop strategies to mitigate the impacts of this illness. repec.org

By fostering interdisciplinary collaborations and integrating diverse sources of knowledge, the research community can develop a more comprehensive understanding of ciguatera and work towards more effective solutions for protecting both human health and marine ecosystems. pices.int

Q & A

Q. What experimental models are recommended to study ciguatoxin 4C bioaccumulation in marine organisms?

A controlled dietary exposure model, where herbivorous fish are fed Gambierdiscus cells containing this compound (CTX4C), is widely used. This mimics natural trophic transfer and allows quantification of toxin accumulation rates. Key parameters include daily toxin intake, somatic growth rates (to assess growth dilution effects), and tissue sampling intervals (e.g., biweekly for LC-MS/MS analysis). Ensure toxin thresholds align with regulatory limits for human illness (≥0.01 µg/kg) .

Q. What analytical methods are validated for detecting this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

  • Sample preparation : Homogenize tissues in methanol/water (80:20), centrifuge, and filter.
  • Chromatography : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid).
  • Quantification : Monitor for CTX4C-specific transitions (e.g., m/z 1123.6 → 1087.6). Validate with certified reference materials and spike-recovery tests (target recovery: 80–120%) .

Q. How do environmental variables influence this compound production in dinoflagellates?

Design experiments to test temperature, salinity, and nutrient gradients. For example:

  • Cultivate Gambierdiscus strains under controlled conditions (e.g., 25–30°C, 30–35 psu salinity).
  • Quantify CTX4C via LC-MS/MS and correlate with growth phase (toxin production peaks in late exponential phase). Include triplicate cultures and statistical tests (ANOVA) to assess significance .

Advanced Research Questions

Q. How can conflicting data on this compound toxicity thresholds be resolved in risk assessment?

Discrepancies often arise from differences in toxin purification methods (e.g., crude extracts vs. isolated CTX4C) or model organisms (e.g., mice vs. zebrafish). To address this:

  • Standardize toxin quantification (use certified reference materials).
  • Conduct comparative studies across species, applying the same dosing regimen (e.g., intraperitoneal vs. oral).
  • Perform meta-analyses using PRISMA guidelines to evaluate heterogeneity in published data .

Q. What statistical frameworks are optimal for analyzing this compound bioaccumulation kinetics?

Use nonlinear regression (e.g., Michaelis-Menten models) to describe toxin uptake rates. For growth dilution effects, apply allometric equations linking fish biomass to toxin concentration. Include error propagation for analytical uncertainties (e.g., ±10% LC-MS/MS variability) and report confidence intervals (95% CI) .

Q. How can the PICOT framework improve experimental design for this compound studies?

Structure research questions using:

  • Population : Target species (e.g., Ctenochaetus striatus).
  • Intervention : CTX4C exposure regimen (e.g., 0.1 µg/kg/day).
  • Comparison : Control group (unexposed fish).
  • Outcome : Toxin accumulation in muscle tissue.
  • Time : 16-week exposure. This ensures clarity and reproducibility. Validate feasibility via pilot trials .

Q. What methodologies address challenges in synthesizing this compound analogs for structure-activity studies?

  • Synthetic routes : Use biomimetic epoxide-opening cascades for polyether ladder formation.
  • Analytical validation : Confirm stereochemistry via NMR (¹H, ¹³C, COSY) and compare toxicity profiles using sodium channel inhibition assays (IC₅₀ values).
  • Data interpretation : Apply molecular docking simulations to correlate structural modifications with potency changes .

Methodological Considerations

  • Data transparency : Archive raw LC-MS/MS spectra and growth metrics in repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical compliance : Adhere to institutional guidelines for animal studies (e.g., IACUC protocols for fish handling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.